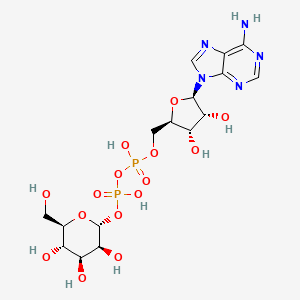

ADP-mannose

Description

Contextualization within Nucleotide Sugar Metabolism and Signaling Cascades

Nucleotide sugars are highly energetic molecules that act as key metabolites in glycosylation reactions. sigmaaldrich.com In these reactions, a glycosyl group is transferred from the activated sugar to an acceptor molecule, such as a protein or a lipid. sigmaaldrich.com This process, catalyzed by glycosyltransferases, is fundamental to the synthesis of glycoproteins, glycolipids, and polysaccharides. The most common activating nucleotide in mammals is uridine (B1682114) diphosphate (B83284) (UDP), while guanosine (B1672433) diphosphate (GDP) is typically linked to mannose and fucose. sigmaaldrich.com

ADP-mannose fits within this metabolic framework as an activated form of mannose. It is synthesized from mannose-1-phosphate and ATP, a reaction catalyzed by specific pyrophosphorylases or nucleotidyltransferases. uniprot.orgresearchgate.netnih.gov While GDP-mannose is the primary mannosyl donor in most eukaryotic pathways, certain enzymes, particularly in bacteria, can utilize this compound. frontiersin.orguniprot.orgpnas.org For instance, the mannosyltransferase from Agrobacterium tumefaciens can use this compound as a glycosyl donor, albeit less efficiently than GDP-mannose. pnas.org

The role of nucleotide sugars extends beyond simple structural precursors into the realm of cellular signaling. While direct signaling roles for this compound are less characterized than for other nucleotide derivatives, its structural components are deeply embedded in signaling processes. The ADP moiety itself is central to energy currency (ATP/ADP) and is a core component of NAD+, a key molecule in redox reactions and a substrate for ADP-ribosylation. ditki.com ADP-ribosylation is a post-translational modification where ADP-ribose units are attached to proteins, regulating crucial cellular processes like DNA repair, transcription, and cell signaling. ditki.comabcam.comresearchgate.net Furthermore, ADP-activated heptoses, which are structurally similar to this compound, have been identified as potent pathogen-associated molecular patterns (PAMPs) that trigger innate immune signaling cascades in mammals. researchgate.netnih.gov This suggests that ADP-activated sugars, including potentially this compound or its derivatives, can act as intercellular signaling molecules, particularly in the context of host-pathogen interactions.

Overview of this compound as a Key Intermediate in Diverse Organisms

This compound plays distinct and vital roles as a metabolic intermediate across the different domains of life: Bacteria, Archaea, and Eukarya.

In Bacteria, this compound is a crucial precursor, most notably in the biosynthesis of the lipopolysaccharide (LPS) inner core in certain Gram-negative bacteria. nih.govresearchgate.net Specifically, it is a precursor to ADP-L-glycero-β-D-manno-heptose, an essential component of the LPS of pathogens like Vibrio cholerae and Escherichia coli. nih.govnih.gov The enzymes involved in this pathway are highly conserved among various Gram-negative bacteria. nih.gov Due to its structural similarity to ADP-heptose, this compound has been used as a substrate mimic to study the enzymes involved in LPS synthesis, such as heptosyltransferases. nih.govnih.gov Some bacterial mannosyltransferases involved in the synthesis of exopolysaccharides, like the xanthan gum producer Xanthomonas campestris, can also recognize this compound as a sugar donor substrate in vitro. uniprot.org

In Archaea, the domain known for its unique biochemistry and ability to thrive in extreme environments, the role of this compound is less defined but inferred through broader metabolic characteristics. oregonstate.education Archaea possess unique cell wall structures, often containing glycoproteins, and their metabolic pathways can differ from both bacteria and eukaryotes. oregonstate.education The elongation factors in Archaea can be ADP-ribosylated by diphtheria toxin, a trait shared with eukaryotes but not most bacteria, highlighting the presence and importance of ADP-related metabolic pathways in this domain. nih.gov Given the diversity of archaeal glycans, it is plausible that this compound serves as a mannosyl donor in specific archaeal species for the synthesis of their unique cell surface structures.

In Eukaryotes, GDP-mannose is the predominant donor for mannosylation reactions, which are essential for processes like protein N-glycosylation. oup.comfrontiersin.org However, the existence and synthesis of this compound have been noted. For example, in the plant Arabidopsis thaliana, this compound can be synthesized in the chloroplast and is implicated in mannose metabolism. pathbank.org While not a primary donor in most glycosylation events, its presence points to specialized roles or alternative metabolic routes. In yeast and mammalian systems, this compound is not typically a primary substrate, but some mannosyltransferases may exhibit promiscuity and utilize it, and it has been used experimentally as an analog to probe enzyme mechanisms. nih.govfrontiersin.org

The table below summarizes the key enzymes involved in the metabolism of this compound across different organisms.

| Enzyme/Protein Family | Function | Organism Example(s) |

| Mannose-1-phosphate guanylyltransferase | Synthesis of this compound from mannose-1-phosphate and ATP | Escherichia coli uniprot.org |

| HldE (bifunctional kinase/nucleotidyltransferase) | Can synthesize this compound from β-D-mannose 1-phosphate and ATP | Vibrio cholerae, Vibrio parahaemolyticus, Escherichia coli nih.gov |

| Heptosyltransferase I (WaaC/RfaC) | Utilizes this compound as a substrate mimic for ADP-heptose in LPS core biosynthesis | Escherichia coli nih.govnih.gov |

| GDP-mannose:glycolipid 4-beta-D-mannosyltransferase (GumI) | Can use this compound as a minor sugar donor substrate for xanthan biosynthesis | Xanthomonas campestris uniprot.org |

This table provides examples of enzymes that interact with this compound, highlighting its role in both synthesis and as a substrate for transfer reactions.

Structure

3D Structure

Properties

CAS No. |

28447-34-9 |

|---|---|

Molecular Formula |

C16H25N5O15P2 |

Molecular Weight |

589.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12+,15-,16-/m1/s1 |

InChI Key |

WFPZSXYXPSUOPY-RYRBFGMPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

physical_description |

Solid |

Synonyms |

adenosine diphosphate-mannose ADP-Man ADP-mannose |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymatic Formation Pathways of Adp Mannose

Primary Biosynthetic Routes from Mannose 1-Phosphate

The principal pathway for the de novo synthesis of ADP-mannose originates from mannose-1-phosphate. This process is mediated by specialized enzymes that activate the sugar phosphate (B84403) with an adenosine (B11128) monophosphate (AMP) moiety derived from adenosine triphosphate (ATP).

Adenylyltransferase-Mediated Synthesis (e.g., HldE)

In many Gram-negative bacteria, the formation of this compound is a key step in the biosynthesis of the inner core of lipopolysaccharide (LPS). nih.gov A central enzyme in this pathway is HldE, which is often a bifunctional protein possessing both kinase and adenylyltransferase (also known as nucleotidyltransferase) activities. nih.govmdpi.comnih.gov The adenylyltransferase domain of HldE catalyzes the transfer of an AMP group from an ATP molecule to mannose-1-phosphate (or its heptose derivative, D-glycero-β-D-manno-heptose 1-phosphate), resulting in the formation of this compound and pyrophosphate. nih.govresearchgate.net

Studies on HldE from various bacteria, including Escherichia coli, Vibrio cholerae, and Vibrio parahaemolyticus, have confirmed its role in this synthesis. nih.govnih.gov For instance, research has shown that the nucleotidyltransferase domain of HldE can convert β-D-mannose 1-phosphate into ADP-β-D-mannose. nih.gov This activity is not limited to its natural heptose substrate; HldE from E. coli has been shown to convert mannose directly to ADP-β-D-mannose, indicating that the kinase domain can first phosphorylate mannose to mannose-1-phosphate, which is then acted upon by the nucleotidyltransferase domain. nih.govresearchgate.net In some bacteria, like Neisseria meningitidis, these kinase and adenylyltransferase functions are carried out by two separate monofunctional enzymes, HldA and HldC, respectively. nih.govmdpi.com

ATP Dependence and Pyrophosphate Coupling

The synthesis of this compound is an energy-dependent process that relies on ATP as the donor of the adenosine monophosphate group. texasgateway.orglibretexts.org The reaction catalyzed by the adenylyltransferase domain of HldE involves the cleavage of ATP into AMP and inorganic pyrophosphate (PPi). nih.govtexasgateway.org The AMP is transferred to the mannose-1-phosphate, forming a high-energy phosphoanhydride bond in the resulting this compound molecule. libretexts.orgwikipedia.org

Broader Specificity of Nucleotidyltransferases and In Vitro Generation

While specific enzymes like HldE are dedicated to ADP-heptose/mannose synthesis in vivo, the in vitro generation of this compound and its analogs can leverage the relaxed substrate specificity of other related enzymes. This enzymatic promiscuity is a valuable tool for research and synthetic applications.

Promiscuous Activity of GDP-Mannose Pyrophosphorylases (e.g., ManC)

GDP-mannose pyrophosphorylase (GMPP), encoded by the manC gene, is the primary enzyme responsible for synthesizing GDP-mannose from mannose-1-phosphate and GTP. frontiersin.orguniprot.org However, several studies have revealed that ManC enzymes from various sources can exhibit remarkable substrate promiscuity. The ManC from Escherichia coli O157, for example, demonstrates broad specificity for both the nucleotide triphosphate and the sugar-1-phosphate. uniprot.orgresearchgate.net It can accept ATP as a substrate in place of GTP, leading to the synthesis of this compound. uniprot.orgresearchgate.net This promiscuous activity allows for the in vitro enzymatic synthesis of this compound using an enzyme that is typically associated with GDP-mannose production. uniprot.org Similarly, a thermostable ManC from the archaeon Pyrococcus furiosus has been shown to accept all five naturally occurring NTPs, including ATP, to generate the corresponding NDP-mannoses. worktribe.com

| Enzyme (Source) | Primary Natural Reaction | Promiscuous Activity Leading to this compound | Reference |

|---|---|---|---|

| GDP-Mannose Pyrophosphorylase (ManC) (E. coli O157) | GTP + Mannose-1-Phosphate → GDP-mannose + PPi | Accepts ATP as a substrate to synthesize this compound. | uniprot.orgresearchgate.net |

| GDP-Mannose Pyrophosphorylase (ManC) (Pyrococcus furiosus) | GTP + Mannose-1-Phosphate → GDP-mannose + PPi | Highly permissive, accepts ATP and other NTPs to form corresponding NDP-sugars. | worktribe.com |

| ADP-Glucose Pyrophosphorylase (Nitrosomonas europaea) | ATP + Glucose-1-Phosphate → ADP-glucose + PPi | Can utilize Mannose-1-Phosphate in place of Glucose-1-Phosphate to synthesize this compound. | conicet.gov.ar |

Enzymatic Derivatization and Analog Synthesis for Research

The enzymatic synthesis of this compound and its derivatives is a powerful technique for producing molecular probes and research tools. acs.orgresearchgate.net The ability of certain enzymes to tolerate modified substrates enables the creation of a wide array of analogs that would be challenging to produce through chemical synthesis alone. researchgate.netnih.gov For example, a one-step enzymatic method using HldE has been described for converting mannose into ADP-β-D-mannose, which was then used to create C-6''-substituted derivatives, such as ADP-6''-azido-6''-deoxy-β-D-mannose. acs.org These analogs are invaluable for studying the mechanisms of enzymes involved in LPS biosynthesis, such as epimerases. acs.org

Iii. Catabolism and Hydrolytic Turnover of Adp Mannose

Adenosine (B11128) Diphosphate (B83284) Sugar Pyrophosphatases (ASPPs) and Their Substrate Specificity

The primary enzymes responsible for the catabolism of ADP-mannose belong to the family of Adenosine Diphosphate Sugar Pyrophosphatases (ASPPs). unavarra.esnih.gov These enzymes are members of the large and ubiquitously distributed Nudix hydrolase superfamily, characterized by a conserved 23-amino-acid sequence motif known as the Nudix box (GX5EX7REUXEEXGU). oup.comoup.com Nudix hydrolases are metal-requiring phosphoanhydrases that catalyze the hydrolysis of a variety of nucleoside diphosphate derivatives linked to another moiety, X. oup.com

ASPPs exhibit a distinct substrate specificity, preferentially targeting adenosine diphosphate sugars. unavarra.esnih.gov Extensive characterization of ASPPs from various organisms, including bacteria like Escherichia coli and plants like Arabidopsis thaliana, has revealed a consistent pattern of substrate recognition. unavarra.esoup.comoup.com These enzymes efficiently hydrolyze ADP-sugars such as ADP-glucose, this compound, and ADP-ribose. oup.comoup.com In contrast, they show poor hydrolytic activity towards other nucleotide sugars like UDP-glucose, CDP-glucose, and GDP-mannose. unavarra.esnih.govoup.com For instance, the Arabidopsis thaliana Nudix hydrolase, AtASPP, was shown to recognize ADP-glucose, this compound, and ADP-ribose, while poorly hydrolyzing other nucleotide-sugars. oup.com Similarly, the ASPPase from E. coli specifically hydrolyzes adenosine diphosphate sugars. unavarra.esnih.gov

The human Nudix hydrolase 5 (NUDT5) also functions as an ADP-sugar pyrophosphatase, hydrolyzing ADP-ribose and this compound, and to a lesser extent, ADP-glucose. prospecbio.comabclonal.com This specificity ensures that the catabolic activity is directed towards the appropriate pool of nucleotide sugars, playing a precise role in metabolic regulation.

| Enzyme Source | High Affinity Substrates | Low/No Affinity Substrates | Reference |

|---|---|---|---|

| Arabidopsis thaliana (AtASPP) | ADP-glucose, this compound, ADP-ribose | UDP-glucose, CDP-glucose, GDP-glucose, UDP-galactose | oup.com |

| Escherichia coli (ASPPase) | ADP-glucose, ADP-ribose, this compound | UDP-glucose, CDP-glucose, GDP-mannose | unavarra.esnih.gov |

| Human (NUDT5) | ADP-ribose, this compound, 8-oxo-GDP | ADP-glucose, diadenosine diphosphate | prospecbio.comabclonal.com |

Mechanisms of this compound Hydrolysis to AMP and Mannose Phosphate (B84403)

The enzymatic action of ASPPs on this compound results in its hydrolytic cleavage into adenosine monophosphate (AMP) and mannose-1-phosphate. unavarra.esnih.govwikipedia.org This reaction involves the hydrolysis of the phosphoanhydride bond between the alpha- and beta-phosphates of the ADP moiety. wikipedia.org The systematic name for this enzyme class is ADP-sugar sugarphosphohydrolase (EC 3.6.1.21). wikipedia.org

The general chemical reaction catalyzed by ASPP is: ADP-sugar + H₂O ⇌ AMP + α-D-aldose 1-phosphate wikipedia.org

For the specific substrate this compound, the reaction is: this compound + H₂O → AMP + Mannose-1-phosphate

This hydrolysis is a phosphodiesterasic activity that yields equimolar amounts of the corresponding sugar monophosphate and AMP. unavarra.espnas.org The reaction is essentially irreversible under physiological conditions, driven by the large negative free-energy change associated with phosphoanhydride bond cleavage. pnas.org In E. coli, the ASPPase was shown to hydrolyze ADP-sugars to produce the corresponding sugar monophosphate and AMP. nih.govpnas.org In the chloroplasts of Arabidopsis thaliana, it is proposed that a Nudix hydrolase (Nudix hydrolase 14) can synthesize D-mannose 1-phosphate from this compound, a reaction requiring a magnesium or manganese ion cofactor. smpdb.capathbank.org This highlights the metal-dependent nature of these hydrolases. oup.com

Kinetic studies on AtASPP revealed Michaelis-Menten kinetics for this compound, with a Kₘ value of 130 µM and a Vₘₐₓ of 0.32 U mg⁻¹ protein, indicating a high affinity and catalytic efficiency for this substrate. oup.com

Regulatory Implications of this compound Degradation on Cellular Homeostasis

The degradation of this compound and other ADP-sugars by ASPPs has profound implications for cellular homeostasis, primarily by controlling the flux of carbon into polysaccharide synthesis and interconnecting various metabolic pathways. pnas.orgontosight.ai

In bacteria such as E. coli, the activity of ASPPase is inversely correlated with the intracellular content of glycogen (B147801). unavarra.esnih.gov ASPPase hydrolyzes ADP-glucose, the direct precursor for glycogen synthesis, thereby preventing its accumulation. unavarra.esnih.govpnas.org When the gene encoding ASPPase was knocked out in E. coli, the mutants exhibited significantly higher glycogen levels, indicating that the enzymatic breakdown of ADP-glucose is a limiting step in the gluconeogenic process. nih.gov By competing with glycogen synthase for the common substrate ADP-glucose, ASPPase plays a pivotal role in controlling the carbon flow towards glycogen storage. pnas.org This regulation ensures that carbon is partitioned appropriately, either stored as glycogen or utilized in other essential metabolic pathways depending on the cell's energy status. nih.govpnas.org

A similar regulatory role is observed in plants. Overexpression of ASPP in Arabidopsis and potato leaves leads to a significant reduction in the levels of both ADP-glucose and starch. oup.com This demonstrates that plant ASPPs have access to the intracellular pool of ADP-glucose linked to starch biosynthesis and can modulate its size. oup.com This control over nucleotide sugar levels is crucial for balancing carbon partitioning between storage (starch) and transport/export (sucrose). nih.gov

Iv. Enzymatic Transformations and Metabolic Interconversions Involving Adp Mannose

Role as a Glycosyl Donor in Glycosyltransferase Reactions

Adenosine (B11128) diphosphate (B83284) (ADP)-mannose serves as a crucial activated sugar nucleotide, acting as a mannosyl donor in glycosylation reactions catalyzed by a class of enzymes known as glycosyltransferases. These enzymes facilitate the transfer of the mannose moiety from ADP-mannose to a specific acceptor molecule, which can include proteins, lipids, or other carbohydrates. This process is fundamental to the biosynthesis of various essential glycoconjugates.

This compound is a key substrate in the synthesis of the core region of lipopolysaccharide (LPS) in many Gram-negative bacteria. nih.gov Heptosyltransferases, for instance, are enzymes that utilize ADP-activated heptose sugars for LPS core biosynthesis. nih.gov While their primary substrate is ADP-L-glycero-D-manno-heptose, studies have shown that some heptosyltransferases can also recognize and utilize this compound as a substrate, albeit with potentially different efficiencies. nih.gov This highlights the importance of the ADP moiety for enzyme recognition and binding.

In the context of N-linked glycosylation in eukaryotes, the initial precursor oligosaccharide, Glc3Man9GlcNAc2, is assembled on a dolichol phosphate (B84403) carrier. While the direct donor for mannose residues in this pathway is typically GDP-mannose, the broader significance of mannosylation underscores the central role of activated mannose donors in cellular processes. nih.gov The diversity of glycan structures, including high-mannose, complex, and hybrid types, originates from the precise action of various glycosyltransferases and glycosidases. thermofisher.comresearchgate.net

Heptosyltransferases, such as RfaC (also known as WaaC) in Escherichia coli, are responsible for transferring heptose from an ADP-heptose donor to the lipopolysaccharide core. nih.gov Research has demonstrated that these enzymes can exhibit a degree of substrate promiscuity. For example, in the absence of the natural substrate, ADP-L-glycero-D-manno-heptose, heptosyltransferase I (WaaC) from E. coli has been shown to utilize this compound as a substrate. nih.gov This analogous substrate utilization underscores the structural similarities between this compound and the native ADP-heptose sugar, particularly the shared ADP portion that is critical for binding to the enzyme's active site. However, the efficiency of the transfer reaction with this compound is generally lower compared to the natural substrate. nih.gov This flexibility has been exploited in experimental settings to probe the mechanisms of these enzymes. researchgate.net

Table 1: Examples of Glycosyltransferase Reactions and Substrate Analogs

| Enzyme | Primary Substrate | Analogous Substrate | Biological Process |

|---|---|---|---|

| Heptosyltransferase I (RfaC/WaaC) | ADP-L-glycero-D-manno-heptose | This compound | LPS core biosynthesis in Gram-negative bacteria |

| Heptosyltransferase II (WaaF) | ADP-L-glycero-D-manno-heptose | ADP-D-glycero-D-manno-heptose | LPS core biosynthesis in Gram-negative bacteria |

Epimerization and Stereochemical Modification of Mannose Moiety

The stereochemistry of the mannose moiety within ADP-activated sugars is critical for their biological function. Specific enzymes, known as epimerases, are responsible for altering the stereoconfiguration at particular carbon atoms of the sugar.

ADP-L-glycero-D-manno-heptose 6-epimerase (AGME), also known as HldD or formerly RfaD, is a bacterial enzyme essential for lipopolysaccharide (LPS) biosynthesis. nih.govnih.gov It catalyzes the reversible interconversion between ADP-D-glycero-D-manno-heptose (ADP-D,D-Hep) and ADP-L-glycero-D-manno-heptose (ADP-L,D-Hep). nih.gov This epimerization occurs at the C-6'' position of the heptose moiety. nih.govresearchgate.net

The catalytic mechanism of AGME involves a transient oxidation-reduction cycle that requires a tightly bound NADP+ cofactor. nih.govnih.gov The proposed mechanism proceeds through the following key steps:

Oxidation: The enzyme abstracts a hydride from the C-6'' of the heptose sugar, transferring it to NADP+ to form NADPH and a 6''-keto intermediate. nih.gov

Rotation: The keto intermediate is thought to rotate within the active site.

Reduction: The hydride is then transferred back from NADPH to the opposite face of the carbonyl group of the intermediate, resulting in the epimeric product. nih.gov

Evidence for this mechanism comes from studies showing that the reaction proceeds without the incorporation of solvent-derived isotopes, ruling out mechanisms involving proton transfers or dehydration/rehydration events. nih.gov Furthermore, trapping experiments have confirmed the formation of the keto intermediate. nih.gov

The activity of AGME is highly dependent on the specific structure and stereochemistry of its substrate. The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by a conserved structural fold and catalytic residues. nih.gov Key amino acid residues, including a conserved tyrosine and lysine (B10760008), are crucial for catalysis. acs.org It is proposed that AGME possesses two catalytic pockets, each with a catalytic acid/base residue (tyrosine 140 and lysine 178 in E. coli) that facilitates the reduction of the C-6'' ketone to produce the distinct epimeric products. acs.org

The enzyme's active site is shaped to accommodate the ADP-heptose substrate, bringing the C-6'' position in close proximity to the NADP+ cofactor. nih.gov While the enzyme's primary substrates are ADP-D,D-Hep and ADP-L,D-Hep, studies with substrate analogs have provided insights into its specificity. For example, 4''-deoxy- and 7''-deoxy-ADP-L,D-Hep can still act as substrates, indicating that hydroxyl groups at these positions are not essential for the epimerization reaction itself. nih.gov However, significant alterations to the sugar moiety or the nucleotide portion would likely impair or abolish enzyme activity.

Other Enzymatic Conversions (e.g., Nudix Hydrolase 14 in chloroplasts)

In addition to its role as a glycosyl donor and a substrate for epimerases, this compound can be a substrate for other enzymes, such as Nudix hydrolases. Nudix hydrolases are a large family of enzymes that hydrolyze nucleoside diphosphates linked to some other moiety X (NuDiX).

In the plant Arabidopsis thaliana, a Nudix hydrolase known as NUDT14, which is localized in chloroplasts, has been shown to hydrolyze this compound. uniprot.org This enzyme can also act on other ADP-sugars, such as ADP-glucose and ADP-ribose. uniprot.orgnih.gov The hydrolysis of this compound by NUDT14 yields AMP and mannose-1-phosphate. uniprot.org This activity suggests a role for NUDT14 in regulating the pool of ADP-sugars within chloroplasts, which is important for processes such as starch biosynthesis. uniprot.orgnih.gov The ability of NUDT14 to hydrolyze this compound indicates a potential mechanism for metabolic control and the recycling of nucleotide sugars in plant cells. frontierspartnerships.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Adenosine diphosphate mannose | This compound |

| Adenosine diphosphate | ADP |

| Adenosine monophosphate | AMP |

| Adenosine triphosphate | ATP |

| Lipopolysaccharide | LPS |

| Guanosine (B1672433) diphosphate mannose | GDP-mannose |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate | NADP+ |

| Reduced nicotinamide adenine dinucleotide phosphate | NADPH |

| ADP-D-glycero-D-manno-heptose | ADP-D,D-Hep |

| ADP-L-glycero-D-manno-heptose | ADP-L,D-Hep |

| 4''-deoxy-ADP-L,D-Hep | |

| 7''-deoxy-ADP-L,D-Hep | |

| ADP-glucose | |

| ADP-ribose | |

| Mannose-1-phosphate |

V. Functional Roles of Adp Mannose in Biological Systems Excluding Human Clinical

Contribution to Bacterial Cell Wall and Lipopolysaccharide (LPS) Biosynthesis

In Gram-negative bacteria, the structural integrity of the outer membrane is paramount for survival, providing a barrier against environmental threats. ADP-mannose, in the form of its heptose derivative, is a central player in the construction of the lipopolysaccharide (LPS) layer of this membrane.

The LPS of most Gram-negative bacteria is composed of three domains: the lipid A anchor, the O-antigen, and a core oligosaccharide that links the two. researchgate.net The inner region of this core oligosaccharide contains heptose residues, and the biosynthesis of this component is dependent on the nucleotide-activated sugar ADP-L-glycero-β-D-manno-heptose. nih.govnih.govresearchgate.netnih.gov This molecule serves as the direct precursor for the incorporation of heptose into the growing LPS chain. researchgate.netresearchgate.net

The biosynthetic pathway to create ADP-L-glycero-β-D-manno-heptose is a multi-step enzymatic process. nih.govoup.com It begins with the isomerization of sedoheptulose (B1238255) 7-phosphate and involves several key enzymes that catalyze sequential reactions, including phosphorylation, adenylylation, and epimerization. nih.govnih.govresearchgate.net The bifunctional protein HldE, for instance, possesses both kinase and adenylyltransferase activities essential for the pathway. nih.govnih.gov Mutations in the genes encoding these enzymes, such as gmhB, lead to the formation of a truncated, heptose-less LPS core. nih.govnih.gov This "deep-rough" phenotype compromises the stability of the outer membrane, often increasing the bacterium's susceptibility to hydrophobic compounds like detergents and certain antibiotics. nih.govnih.gov

Key Enzymes in the Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli

| Enzyme (Gene) | Function | Reference |

|---|---|---|

| GmhA | Sedoheptulose 7-phosphate isomerase; catalyzes the initial step. | nih.govnih.govoup.com |

| HldE | Bifunctional D-β-D-heptose 7-phosphate kinase and D-β-D-heptose 1-phosphate adenylyltransferase. | nih.govnih.govresearchgate.net |

| GmhB | D,D-heptose 1,7-bisphosphate phosphatase. | nih.govnih.govresearchgate.net |

| HldD (WaaD/RfaD) | ADP-L-glycero-D-mannoheptose-6-epimerase; completes the final step to form ADP-L-β-D-heptose. | nih.govnih.govresearchgate.net |

The innate immune system of higher organisms recognizes conserved microbial molecules, known as pathogen-associated molecular patterns (PAMPs), to detect infection. reactome.orgmdpi.com While LPS itself is a well-known PAMP recognized by Toll-like receptor 4 (TLR4), recent research has identified ADP-L-glycero-β-D-manno-heptose (ADP-heptose) as a novel, distinct PAMP. oup.compbsociety.org.plfrontiersin.orgnih.gov

Unlike the full LPS molecule, which is recognized on the cell surface, ADP-heptose is an intermediate metabolite of the LPS biosynthesis pathway that, when introduced into the host cell cytoplasm, triggers a potent immune response. reactome.orgpbsociety.org.plportlandpress.com This cytosolic detection is mediated by the pattern recognition receptor (PRR) alpha-kinase 1 (ALPK1). reactome.orgmdpi.compbsociety.org.pl The binding of ADP-heptose to ALPK1 initiates a signaling cascade involving the adaptor protein TIFA, which ultimately leads to the activation of the NF-κB transcription factor. mdpi.comportlandpress.com This activation drives the expression of pro-inflammatory genes, resulting in the production of cytokines like IL-8. researchgate.netreactome.orgnih.gov This immune activation mechanism has been identified during infections with several pathogenic bacteria, highlighting the importance of ADP-heptose in host-microbe interactions. reactome.orgfrontiersin.org

Bacterial Species Known to Trigger ALPK1-Dependent Immunity via Heptose Metabolites

| Bacterial Species | Reference |

|---|---|

| Helicobacter pylori | reactome.orgfrontiersin.orgportlandpress.com |

| Shigella flexneri | reactome.orgfrontiersin.org |

| Neisseria meningitidis | reactome.orgfrontiersin.org |

| Yersinia pseudotuberculosis | frontiersin.org |

| Salmonella typhimurium | frontiersin.org |

| Campylobacter jejuni | frontiersin.org |

| Burkholderia cenocepacia | researchgate.net |

For example, studies have shown that the GmhB enzyme, part of the ADP-heptose pathway, is crucial for the survival of Klebsiella pneumoniae in the bloodstream and for its dissemination from the lungs. frontiersin.org The fitness defect of mutants lacking this enzyme is particularly pronounced in the spleen and liver. frontiersin.org Similarly, mutations in the hldE gene in enterotoxigenic E. coli (ETEC) result in a severely reduced ability to adhere to intestinal cells, a critical step in pathogenesis. nih.gov Furthermore, in the fish pathogen Edwardsiella piscicida, the sensing of host-derived mannose is linked to the activation of key virulence regulators, demonstrating a direct connection between mannose metabolism and the expression of virulence programs. nih.gov These findings underscore the ADP-heptose pathway as a key metabolic route that directly impacts a pathogen's ability to survive within a host and cause disease. frontiersin.org

Significance in Plant Metabolism and Development

In plants, activated nucleotide sugars are the fundamental building blocks for the synthesis of a vast array of complex carbohydrates, including cell wall polysaccharides and the glycan portions of glycoproteins. While ADP-glucose is well-established as the primary precursor for starch synthesis, the roles of other ADP-sugars like this compound are less defined.

The primary donor of mannose for the synthesis of polysaccharides and for the N-glycosylation of proteins in plants is guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). reactome.orgfrontiersin.orgnih.gov Enzymes known as glycosyltransferases catalyze the transfer of mannosyl residues from GDP-mannose to various acceptor molecules. nih.govnih.gov For instance, in the synthesis of N-linked glycans, GDP-mannose provides the mannose units that are assembled on a lipid carrier before being transferred to a protein. nih.govnih.gov

The direct involvement of this compound as a significant mannose donor in these major biosynthetic pathways in plants has not been clearly established. While some bacterial glycosyltransferases have shown an ability to use this compound as an alternative substrate in vitro, particularly when the preferred substrate is unavailable, this does not confirm a physiological role in plants. nih.gov The biosynthesis of complex carbohydrates in plants is a highly regulated process where specific glycosyltransferases typically show high selectivity for their nucleotide sugar donor, which is predominantly GDP-mannose for mannosylation. nih.govfrontiersin.org

Plant cells are compartmentalized, with distinct metabolic pathways occurring in the cytosol and in organelles such as plastids (e.g., chloroplasts). nih.gov The regulation of metabolic flux—the rate of turnover of molecules through a metabolic pathway—between these compartments is essential for coordinating cellular activities like photosynthesis and energy storage.

A well-studied example of this regulation involves the ADP-sugar, ADP-glucose. ADP-glucose pyrophosphorylase (AGPase), the enzyme that synthesizes ADP-glucose, is a critical control point for starch synthesis inside the plastids. nih.govresearchgate.netoup.com The activity of AGPase is allosterically regulated by intermediates of photosynthesis, allowing the rate of starch synthesis to be matched with the availability of carbon fixed during the day. researchgate.netoup.com Furthermore, the transport of ATP and ADP across the plastid inner membrane is a key factor in providing the necessary energy for these biosynthetic processes and maintaining metabolic homeostasis. nih.gov

While the regulatory role of ADP-glucose in partitioning carbon flux between the cytosol and plastids is clear, a similar, direct regulatory function for this compound in plant metabolic flux is not well documented. Sugars in general act as signaling molecules that can regulate gene expression and metabolic processes, but a specific signaling or flux-controlling role for this compound itself remains to be elucidated. pbsociety.org.plportlandpress.com

Occurrence and Functions in Other Microbial Systems (e.g., Fungi)

Extensive investigation into the biosynthesis of glycoconjugates and cell wall components in fungal systems has revealed that the primary activated mannose donor for these processes is Guanosine Diphosphate-mannose (GDP-mannose), not Adenosine (B11128) Diphosphate-mannose (this compound).

The scientific literature consistently identifies GDP-mannose as the essential precursor for the transfer of mannose units in key biological pathways within fungi. This includes:

Protein Glycosylation: Both N-linked and O-linked glycosylation pathways, which are critical for protein folding, stability, and function, utilize GDP-mannose as the substrate for mannosyltransferase enzymes located in the Golgi apparatus. mdpi.comresearchgate.netresearchgate.net These enzymes are responsible for elongating the mannan (B1593421) chains on glycoproteins.

Cell Wall Synthesis: The biosynthesis of major fungal cell wall components, such as galactomannan (B225805) in Aspergillus fumigatus, is dependent on the availability of GDP-mannose. nih.gov GDP-mannose pyrophosphorylase, the enzyme that synthesizes GDP-mannose, is essential for the viability, cell wall integrity, and morphogenesis of this fungus. nih.gov

GPI Anchor Synthesis: The mannosylation of glycosylphosphatidylinositol (GPI) anchors, which serve to attach proteins to the cell membrane, also relies on mannose donors derived from the GDP-mannose pathway.

Searches for this compound-dependent mannosyltransferases or an analogous role for this compound as a sugar donor in fungal metabolism have not yielded evidence to suggest its involvement in these significant pathways. The established paradigm in fungal biochemistry points exclusively to GDP-mannose and, for specific initial steps in O-glycosylation, dolichol-phosphate-mannose, as the key mannosyl donors.

Given the available scientific evidence, there are no documented functional roles for this compound in the glycosylation or cell wall construction of fungal systems. Therefore, a data table detailing its research findings and functions cannot be constructed.

Vi. Regulation of Adp Mannose Metabolic Pathways

Transcriptional and Post-Translational Control of Biosynthetic and Catabolic Enzymes

Regulation of ADP-mannose metabolism begins at the level of gene expression (transcriptional control) and extends to modifications of the enzyme proteins themselves (post-translational control). Transcriptional regulation involves controlling the synthesis of messenger RNA (mRNA) from DNA, thereby dictating the amount of enzyme protein produced. Post-translational modifications, such as phosphorylation, ubiquitination, or proteolytic cleavage, directly alter the activity, stability, or localization of existing enzyme molecules.

While specific transcriptional and post-translational controls for this compound biosynthetic enzymes are less extensively detailed in general literature compared to other sugar nucleotides, principles observed in related pathways offer insights. For instance, in bacteria and plants, ADP-glucose pyrophosphorylase (ADP-Glc PPase), a key enzyme in ADP-glucose synthesis for glycogen (B147801) and starch, is subject to significant regulation, implying that enzymes involved in this compound synthesis would also be under similar control to coordinate carbohydrate metabolism.

A notable example of regulation affecting this compound catabolism is the ADP-ribose pyrophosphatase (nudF) found in Escherichia coli. This enzyme acts on this compound, among other substrates, and its activity is significantly influenced by cellular conditions. Its activity is high in cells grown in low glucose concentrations and dramatically decreases as glucose concentration increases. This suggests a transcriptional or post-translational mechanism that adjusts the enzyme's abundance or activity in response to nutrient availability, thereby controlling the degradation of this compound and potentially influencing gluconeogenesis. Furthermore, nudF is inhibited by phosphorylated compounds including AMP, ADP, ATP, and inorganic pyrophosphate (PPi), but not by orthophosphate.

Allosteric Regulation and Feedback Mechanisms of this compound-related Enzymes

Allosteric regulation involves the binding of a molecule (an allosteric effector) to an enzyme at a site other than the active site, inducing a conformational change that alters the enzyme's catalytic activity. Feedback mechanisms, a common form of allosteric control, involve the end-product of a metabolic pathway inhibiting an enzyme earlier in the pathway, preventing overproduction.

While direct allosteric regulation of this compound synthesizing enzymes is not as widely documented as for ADP-glucose, the well-characterized allosteric regulation of ADP-Glc PPase provides a strong precedent for NDP-sugar metabolism. ADP-Glc PPase, a homotetramer in Rhodococcus jostii, exhibits low basal activity that is significantly influenced by various allosteric effectors. Key activators include glucose-6-phosphate (Glc-6P), mannose-6-phosphate (B13060355) (Man-6P), fructose-6-phosphate (B1210287) (Fru-6P), ribose-5-phosphate (B1218738) (Rib-5P), and phosphoenolpyruvate (B93156) (PEP). Conversely, NADPH and 6-phosphogluconate (6P-gluconate) act as inhibitors. The interplay of these effectors, including cross-talk effects, suggests a fine-tuned orchestration of ADP-glucose synthesis based on the cell's carbon and energy status. Given that mannose-6-phosphate can be directed to the GDP-mannose biosynthesis pathway, it is plausible that similar allosteric controls exist for enzymes involved in this compound metabolism, ensuring coordination with broader carbohydrate metabolic networks.

The inhibition of ADP-ribose pyrophosphatase (nudF) by phosphorylated compounds such as AMP, ADP, and ATP can also be considered a form of allosteric regulation or feedback, as these molecules signal the cell's energy state and the availability of precursors or products.

Influence of Cellular Energy Status and Nucleotide Ratios (e.g., ATP/ADP) on this compound Pools

The cellular energy status, primarily reflected by the ratios of adenine (B156593) nucleotides like ATP to ADP (ATP/ADP ratio), plays a critical role in regulating metabolic pathways, including those involving this compound. ATP is the primary energy currency of the cell, and its hydrolysis to ADP releases energy for various cellular processes. A high ATP/ADP ratio generally indicates energy sufficiency, while a low ratio signals energy depletion, prompting the activation of pathways that generate ATP.

This compound synthesis, like other sugar nucleotide syntheses, requires energy input, typically in the form of nucleoside triphosphates (NTPs) such as ATP or GTP. Therefore, the availability of these high-energy nucleotides directly influences the rate of this compound formation. When cellular energy levels are high (high ATP/ADP and GTP/GDP ratios), the precursors for this compound synthesis are abundant, favoring its production. Conversely, under low energy conditions, the synthesis of energy-intensive molecules like this compound would be curtailed to conserve resources.

The activity of enzymes that degrade this compound, such as ADP-ribose pyrophosphatase (nudF), is also sensitive to nucleotide concentrations. The inhibition of nudF by ATP and ADP suggests a mechanism to preserve this compound pools when energy is abundant, as these nucleotides are plentiful. This ensures that valuable sugar nucleotides are not prematurely degraded when the cell has sufficient energy for their synthesis and utilization.

Metabolic Flux Control Points and Bottlenecks

In the context of NDP-sugar biosynthesis, the initial pyrophosphorylase reactions are frequently identified as key regulatory steps. For example, ADP-Glc PPase is considered the main regulatory enzyme in bacterial glycogen and plant starch biosynthesis. By analogy, the enzyme responsible for the synthesis of this compound from mannose-1-phosphate and ATP (if such an adenylyltransferase exists as a dedicated enzyme) or GTP (if it's a guanylyltransferase producing GDP-mannose, which is then converted to this compound or used directly) would likely represent a significant control point in the this compound metabolic pathway.

Furthermore, the catabolic enzyme ADP-ribose pyrophosphatase (nudF), which hydrolyzes this compound, has been described as a limiting step in the gluconeogenic process. This highlights its critical role in controlling the intracellular pool of this compound by regulating its degradation. The regulation of such enzymes at these control points ensures that the flux through the this compound pathway is responsive to the cell's metabolic needs and environmental cues.

Vii. Structural Biology and Mechanistic Insights of Adp Mannose Interacting Enzymes

Three-Dimensional Structures of ADP-mannose-Binding Proteins and Complexes

The active sites of this compound-binding enzymes are typically highly conserved pockets designed to precisely accommodate the ADP and mannose moieties. For instance, in enzymes like ADP-L-glycero-D-manno-heptose 6-epimerase (AGME), which utilizes this compound as a substrate mimic, the adenine (B156593) moiety of this compound interacts with specific residues. The sugar moiety, in this case, the mannose, also forms hydrogen bonds with residues within the active site, such as Ser116 and the backbone carbonyl of Ser79. nih.gov

In glycosyltransferases, which transfer mannose from this compound to an acceptor, the active site is configured to orient both the donor (this compound) and the acceptor molecule for the nucleophilic attack. While specific this compound-dependent glycosyltransferase structures are less commonly detailed in the provided search results, related enzymes like C-glycosyltransferases that utilize UDP-glucose as a donor illustrate the general principles of active site organization. These enzymes often exhibit a GT-B fold and form C2-symmetric dimers, with the active site positioned at the interface, facilitating substrate binding and catalysis. researchgate.net

Many this compound interacting enzymes, particularly those belonging to the SDR superfamily, require cofactors such as NADP(H) for their catalytic activity. nih.gov, nih.gov The cofactor binding site is often located in the N-terminal portion of the enzyme, characterized by a glycine-rich region. nih.gov

For example, in GDP-D-mannose 4,6-dehydratase (GMD), an enzyme that converts GDP-mannose, the adenine ring of the NADP(H) cofactor is coordinated by negatively charged residues like Asp59, forming hydrogen bonds with the adenosyl amino group. nih.gov The 2'-phosphate group of the cofactor is further coordinated by residues such as Arg36. nih.gov

A common catalytic triad (B1167595) of Ser/Thr, Tyr, and Lys is observed in SDR enzymes, which are crucial for catalysis. nih.gov, nih.gov In AGME, Tyr140 and Lys178 have been identified as key catalytic bases involved in the epimerization mechanism. researchgate.net, nih.gov, acs.org Similarly, in human GDP-mannose 4,6-dehydratase (hGMD), Tyr179 and Glu157 are identified as the two active-site groups promoting a syn 1,4-elimination from an enol intermediate. acs.org

Elucidation of Enzyme Catalytic Mechanisms through Structural Analysis

Structural analysis, often combined with site-directed mutagenesis and biochemical characterization, is instrumental in elucidating the precise catalytic mechanisms of this compound interacting enzymes.

For instance, the crystal structure of AGME bound to ADP-β-D-mannose, a substrate mimic, provided crucial insights into its mechanism, suggesting a one-base mechanism for this extended short-chain dehydrogenase/reductase. nih.gov This mechanism involves hydride transfer to NADP+ and deprotonation of a hydroxyl group by a tyrosine residue, leading to a keto intermediate. nih.gov Subsequent reduction from the opposite face generates the epimeric product. acs.org

In the case of GDP-mannose 4,6-dehydratase (GMD), the catalytic mechanism is proposed to involve a three-step process. The first step includes a hydride transfer from the mannose C4 to the C4 of the cofactor, followed by deprotonation of the O4 hydroxyl by an active site base to yield a keto intermediate. nih.gov The second step involves water elimination from C6, leading to a 4-keto-5,6-ene intermediate. nih.gov Human GMD studies further reveal a concerted acid-base catalysis involving Tyr179 and Glu157 for water elimination. acs.org

Rational Design and Engineering of this compound-Modifying Enzymes

The detailed structural and mechanistic understanding of this compound-modifying enzymes provides a foundation for their rational design and engineering. This can involve modifying enzyme specificity, enhancing catalytic efficiency, or developing inhibitors.

For example, understanding the catalytic residues and substrate-binding pockets in enzymes like AGME can guide the design of inhibitors against bacterial lipopolysaccharide biosynthesis, as defective lipopolysaccharide is found in bacterial mutants lacking this gene. researchgate.net, nih.gov Similarly, the insights gained from studying GDP-mannose 4,6-dehydratase (GMD) could be applied to engineer enzymes for producing specific deoxy sugars or to design inhibitors relevant to bacterial pathogenesis. nih.gov

The field of glycosyltransferase engineering, though not exclusively focused on this compound, benefits from structural insights to alter substrate preference or create novel glycosylation pathways. For instance, studies on C-glycosyltransferases demonstrate how understanding the binding structures of donor and acceptor substrates can guide mutations to change substrate specificity. researchgate.net

Compound Names and PubChem CIDs

Viii. Advanced Methodological Approaches in Adp Mannose Research

Quantitative Enzymatic Assays for ADP-mannose and Related Substrates

Enzymatic assays are fundamental for quantifying this compound and its precursors by leveraging the high specificity of enzymes. These assays typically involve coupled enzyme reactions where the product of one reaction is the substrate for the next, culminating in a measurable change, such as the production or consumption of NADH or NADPH, which can be monitored spectrophotometrically. nih.govnih.gov

A common strategy for measuring mannose, a precursor to this compound, involves a series of enzymatic conversions. First, hexokinase (HK) phosphorylates D-mannose to mannose-6-phosphate (B13060355) (Man-6-P). nih.gov Man-6-P is then isomerized to fructose-6-phosphate (B1210287) (Fru-6-P) by phosphomannose isomerase (PMI). Subsequently, Fru-6-P is converted to glucose-6-phosphate (G-6-P) by phosphoglucose (B3042753) isomerase (PGI). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G-6-P, producing NADPH, which can be quantified by the increase in absorbance at 340 nm. researchgate.net This multi-step process allows for the sensitive detection of mannose in various biological samples. nih.govnih.gov

For substrates like this compound, assays can be designed to measure the activity of ADP- or ATP-producing or consuming enzymes. acs.org For instance, the activity of a kinase that produces ADP can be coupled to pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to NADH oxidation, which is monitored as a decrease in absorbance. Conversely, the activity of an ATP-producing enzyme can be coupled to glucokinase, leading to the production of ADP. acs.org Digital enzyme assays using femtoliter reactor arrays have emerged for highly sensitive, single-molecule level quantification of such enzymatic activities. acs.org

Table 1: Coupled Enzyme System for D-Mannose Quantification

| Step | Enzyme | Reaction | Detection Method |

| 1 | Hexokinase (HK) | D-Mannose + ATP → Mannose-6-Phosphate + ADP | - |

| 2 | Phosphomannose Isomerase (PMI) | Mannose-6-Phosphate ↔ Fructose-6-Phosphate | - |

| 3 | Phosphoglucose Isomerase (PGI) | Fructose-6-Phosphate ↔ Glucose-6-Phosphate | - |

| 4 | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate + NADP+ → 6-Phosphogluconate + NADPH | Spectrophotometry (A340 nm) |

Chromatographic and Spectrometric Techniques for Detection and Quantification (e.g., HPLC, ESI-MS)

Chromatographic and spectrometric methods provide high sensitivity and specificity for the detection and quantification of this compound and related metabolites. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (MS) for unambiguous identification. unipi.itnih.govresearchgate.net

High-performance anion-exchange chromatography (HPAEC) has been effectively used to characterize the reaction products in the biosynthesis of ADP-heptose, a structurally similar molecule. nih.govnih.gov Similarly, HPLC is used to monitor the enzymatic synthesis of ADP-β-d-mannose from β-d-mannose 1-phosphate and ATP. nih.govresearchgate.net The reaction products are separated on a column and detected by UV absorbance, typically at 254 nm. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, enabling the quantification of mannose in complex biological matrices like human serum. nih.govnih.gov These methods often use a stable isotope-labeled internal standard, such as D-mannose-13C6, for accurate quantification. nih.gov The separation is achieved using HPLC, followed by detection with a triple quadrupole mass spectrometer, which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov Such methods have been developed to be simple, specific, and reproducible, with excellent linearity over a wide concentration range. unipi.itnih.govnih.gov

Table 2: Comparison of Analytical Techniques for Mannose and Related Sugars

| Technique | Principle | Advantages | Common Application |

| HPLC-UV | Separation based on column chemistry, detection by UV absorbance. researchgate.net | Robust, widely available. | Monitoring enzymatic reactions. nih.govresearchgate.net |

| HPAEC-PAD | Separation of anions on an ion-exchange column, detection by pulsed amperometry. researchgate.net | Excellent for carbohydrates without derivatization. | Analysis of reaction products in biosynthetic pathways. nih.govnih.gov |

| LC-MS/MS | HPLC separation coupled with mass spectrometric detection for high specificity. nih.gov | High sensitivity, high specificity, suitable for complex matrices. unipi.itnih.gov | Quantification of mannose in plasma/serum. nih.govnih.gov |

| Capillary Electrophoresis | Separation in a capillary based on charge and size. frontiersin.org | High resolution, small sample volume. | Analysis of free mannose in serum after derivatization. google.com |

Isotopic Labeling and Metabolic Flux Analysis in Model Organisms (in vitro and non-human in vivo systems)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through a pathway. wikipedia.org In this method, a substrate containing a stable isotope (e.g., ¹³C or ²H) is introduced into a biological system, and the distribution of the isotope in downstream metabolites is analyzed, typically by mass spectrometry or NMR. wikipedia.orgmdpi.com This approach provides detailed insights into reaction mechanisms and metabolic fluxes. mdpi.comnih.gov

Metabolic flux analysis (MFA) utilizes data from isotopic labeling experiments to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org For example, ¹³C₆-mannose can be used to trace mannose metabolism in detail. nih.gov By analyzing the mass isotopomer distribution in intermediates of glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway, researchers can determine how mannose is metabolized to produce ATP and biosynthetic precursors. nih.govresearchgate.net

Such studies have been instrumental in understanding how different cells process mannose. nih.gov For example, in certain leukemia cells, ¹³C₆-mannose metabolic flux analysis revealed that mannose fuels glycolysis, the TCA cycle, and the pentose phosphate pathway. nih.gov In contrast, when the enzyme phosphomannose isomerase (PMI) is suppressed, mannose-6-phosphate accumulates, and the levels of glycolytic intermediates decrease significantly. nih.gov Isotopic labeling is also used to probe enzyme mechanisms by measuring kinetic isotope effects (KIEs), where the reaction rate is altered by isotopic substitution at a specific atomic position. nih.gov

Genetic and Molecular Biology Approaches

Genetic and molecular biology tools are indispensable for dissecting the roles of specific genes and enzymes in this compound metabolism.

Manipulating the expression levels of genes involved in a metabolic pathway is a key strategy to understand their function. Gene deletion or "knockout" studies involve removing a specific gene to observe the resulting phenotype. For instance, the deletion of the gmhB gene in E. coli was shown to result in an altered lipopolysaccharide (LPS) core, confirming that the GmhB protein is required for the synthesis of ADP-d-β-d-heptose, a precursor related to this compound. nih.govnih.gov Similarly, deleting the PMI40 gene, which encodes phosphomannose isomerase in Saccharomyces cerevisiae, makes the cells dependent on extracellular mannose for viability and affects growth rates. nih.gov

Overexpression studies, where a gene is expressed at higher-than-normal levels, are used to increase the production of a specific enzyme. This is often done by cloning the gene into an expression vector, such as pGEX-2T or pEXT20, and introducing it into a host organism like E. coli. nih.gov This technique is crucial for producing large quantities of purified enzymes for in vitro characterization and pathway reconstruction. nih.govnih.gov

Site-directed mutagenesis is a precise technique used to make specific changes to the DNA sequence of a gene, resulting in targeted amino acid substitutions in the corresponding protein. researchgate.netnih.gov This method is invaluable for probing the structure-function relationships of enzymes. researchgate.netmdpi.com By mutating residues within the active site or other important regions, researchers can identify key amino acids involved in substrate binding and catalysis. researchgate.netmdpi.com

For example, site-directed mutagenesis of a conserved lysine (B10760008) residue within the ATP-binding motif (P-loop) of the murine ATP-sulfurylase/APS kinase enzyme completely ablated the APS kinase activity while leaving the ATP-sulfurylase activity intact. researchgate.net This demonstrates the specific role of that residue in one of the enzyme's dual functions. Similarly, mutating other conserved glycine (B1666218) residues in the P-loop had varying effects on the enzyme's activities, allowing for a detailed dissection of the motif's functional importance. researchgate.net

In Vitro Pathway Reconstruction and Enzyme Characterization

The process involves overexpressing and purifying each enzyme in the proposed pathway. nih.govnih.gov The purified enzymes are then combined in a reaction mixture with the initial substrate (e.g., sedoheptulose (B1238255) 7-phosphate) and necessary cofactors (e.g., ATP). nih.gov The reaction is monitored over time, and the intermediates and final products are identified and quantified using techniques like HPAEC or HPLC. nih.govresearchgate.net This methodology confirmed that three proteins—GmhA, HldE, and GmhB—are required for the synthesis of ADP-d-β-d-heptose from sedoheptulose 7-phosphate in E. coli. nih.gov This approach also allows for the detailed kinetic characterization of each enzyme, providing insights into their catalytic efficiency and substrate specificity. nih.govresearchgate.net

Subcellular Localization Studies of this compound-Related Enzymes

The precise location of enzymes within a cell is critical to understanding their function in metabolic pathways. In the context of this compound and related glycosylation precursors, determining the subcellular localization of the enzymes involved in their synthesis and utilization has been a key area of research. A variety of advanced methodological approaches are employed to pinpoint the cellular compartments where these enzymatic activities occur. These techniques provide crucial insights into the spatial organization of glycosylation pathways.

Methodologies for determining the subcellular localization of these enzymes primarily include biochemical fractionation and in situ visualization techniques. Subcellular fractionation involves the separation of cellular organelles—such as the nucleus, mitochondria, endoplasmic reticulum (ER), and cytosol—through differential centrifugation. The enzymatic activity in each fraction is then assayed to identify the organelle in which the enzyme resides.

In situ visualization methods, such as immunofluorescence microscopy, offer a more direct view of protein distribution within intact cells. This technique uses specific antibodies labeled with fluorescent dyes to bind to the target enzyme. The resulting fluorescence pattern reveals the enzyme's location. Another powerful approach involves tagging the enzyme with a fluorescent protein, such as Green Fluorescent Protein (GFP), and expressing the fusion protein in living cells. The localization of the fluorescent signal then indicates the subcellular distribution of the enzyme in real-time.

Detailed Research Findings:

Research into the subcellular localization of enzymes involved in pathways related to activated mannose donors has revealed a highly organized system, primarily centered around the cytosol and the endoplasmic reticulum.

GDP-Mannose Pyrophosphorylase (Mannose-1-Phosphate Guanylyltransferase): While direct studies on an this compound pyrophosphorylase in mammalian systems are limited in available literature, extensive research on the closely related enzyme, GDP-mannose pyrophosphorylase (GMPP), which synthesizes the crucial mannosylation precursor GDP-mannose, provides valuable insights. In the model plant Arabidopsis thaliana, studies have shown that mannose-1-phosphate guanylyltransferase is localized to both the cytosol and the nucleus . uniprot.org This dual localization suggests that the initial activation of mannose may occur in these compartments, making the sugar nucleotide available for subsequent steps in glycosylation pathways.

Dolichol-Phosphate-Mannose (DPM) Synthase Complex: The synthesis of dolichol-phosphate-mannose (DPM), a key mannosyl donor for N-glycosylation, O-mannosylation, and GPI anchor biosynthesis, occurs on the cytosolic face of the endoplasmic reticulum (ER) . The DPM synthase is a multi-subunit enzyme complex. In mammals, the catalytic subunit, DPM1, is stabilized and correctly localized to the ER membrane through its interaction with DPM2, an ER membrane protein. This ensures that DPM is synthesized at the site where it will be utilized by mannosyltransferases within the ER lumen.

Protein O-Mannosyltransferases (PMTs): The enzymes that transfer mannose from DPM to proteins, the protein O-mannosyltransferases (PMTs), are integral membrane proteins of the endoplasmic reticulum . researchgate.nethuji.ac.ilescholarship.orguniprot.orgnih.gov Their localization to the ER is critical, as they often act co-translationally, modifying polypeptide chains as they are translocated into the ER lumen through the translocon complex. escholarship.org This positioning allows for efficient and timely mannosylation of newly synthesized proteins, which is crucial for their proper folding and quality control. researchgate.nethuji.ac.iluniprot.org

The following interactive data tables summarize the key findings on the subcellular localization of these enzymes.

Table 1: Subcellular Localization of Key Enzymes in Mannosylation Pathways

| Enzyme | Organism/System | Subcellular Localization | Method(s) of Determination |

|---|---|---|---|

| Mannose-1-Phosphate Guanylyltransferase (GMPP/CYT1) | Arabidopsis thaliana | Cytosol, Nucleus | Subcellular fractionation, GFP fusion |

| Dolichol-Phosphate-Mannose (DPM) Synthase Complex (DPM1/DPM2) | Mammalian cells | Endoplasmic Reticulum (cytosolic face) | Subcellular fractionation, Immunofluorescence |

Table 2: Experimental Techniques Used in Subcellular Localization Studies

| Technique | Principle | Application Example |

|---|---|---|

| Subcellular Fractionation | Separation of organelles by differential centrifugation followed by biochemical assays of fractions. | Determining the ER localization of DPM synthase by measuring its enzymatic activity in isolated microsomal fractions. |

| Immunofluorescence Microscopy | Use of fluorescently labeled antibodies to specifically detect the target protein within fixed cells. | Visualizing the punctate ER-like staining pattern of PMTs in cultured cells. |

| Fluorescent Protein Tagging (e.g., GFP) | Fusion of a fluorescent protein to the enzyme of interest to visualize its location in living cells. | Observing the cytosolic and nuclear distribution of GFP-tagged mannose-1-phosphate guanylyltransferase. |

| Immunogold Electron Microscopy | Use of gold-particle-conjugated antibodies to detect proteins at high resolution in transmission electron microscopy. | Pinpointing the localization of ADPglucose pyrophosphorylase to amyloplasts in potato tuber cells. nih.gov |

These advanced methodological approaches have been instrumental in delineating the spatial organization of the enzymatic machinery related to this compound precursors. The compartmentalization of these enzymes to the cytosol, nucleus, and predominantly the endoplasmic reticulum underscores the intricate regulation of protein glycosylation, ensuring that each step of the pathway occurs in the correct cellular environment for optimal function.

Ix. Future Research Trajectories and Unexplored Avenues for Adp Mannose

Discovery and Characterization of Novel ADP-mannose Biosynthetic and Catabolic Pathways

The complete elucidation of this compound biosynthetic and catabolic pathways remains an active area of research. While its role as a precursor for mannosylation is known, the precise enzymatic machinery and regulatory mechanisms governing its synthesis and degradation in various biological systems are still being explored. For instance, the biosynthesis of related activated sugars, such as ADP-l-glycero-β-d-manno-heptose (ADP-heptose), a precursor for lipopolysaccharide (LPS) in Gram-negative bacteria, has seen significant progress in its elucidation, including the purification and characterization of enzymes involved in intermediate steps nih.govnih.gov. Studies have shown that Vibrio strains, like E. coli, synthesize ADP-β-D-manno-heptoses, with enzymes like HldE activating β-D-mannose 1-phosphate to ADP-β-D-mannose nih.gov.

Future investigations are poised to identify novel enzymes and pathways responsible for this compound production, particularly in less-studied organisms or under specific physiological conditions. Similarly, while general mannose catabolism pathways, such as its phosphorylation to mannose-6-phosphate (B13060355) and subsequent entry into glycolysis, are understood researchgate.netnih.gov, the specific catabolism of this compound itself is an area requiring further characterization. Research into ADP-dependent glucokinase, for example, highlights the existence of alternative sugar phosphorylation mechanisms that utilize ADP instead of ATP, suggesting the potential for similar novel pathways involving this compound nih.gov. Uncovering these novel biosynthetic and catabolic routes will provide a more comprehensive understanding of mannose metabolism and its regulation.

Unveiling Additional Biological Functions of this compound in Diverse Organisms

Beyond its well-known function as a sugar donor for glycosylation, this compound may possess additional, yet undiscovered, biological roles. The discovery that bacterial small molecule metabolites, such as ADP-heptose and its derivatives, act as potent innate immune agonists in mammals underscores the potential for other nucleotide sugars to have significant signaling or regulatory functions researchgate.net. Functional nucleotide-diphosphate-heptose biosynthetic enzymes (HBEs) are widely distributed across bacteria, archaea, eukaryotes, and viruses, and the identification of novel nucleotide-diphosphate-heptoses that trigger strong immune responses suggests a broader landscape of biological activities for these compounds researchgate.net.

Future research will likely explore whether this compound itself, or its metabolic byproducts, participates in cell signaling, gene regulation, or other non-glycosylation-related processes. Investigating its roles in diverse organisms, from microorganisms to complex eukaryotes, could reveal unexpected functions. For example, the regulation of cell surface glycosylation by novel factors like TM9SF3 and the CCC complex, identified through CRISPR screens and lectin microarrays, indicates the complexity of glycan-related cellular functions beyond simple structural roles biorxiv.org. Understanding how ADP-ribosylation factors (Arfs) influence fungal cellular metabolism, including glucose transport, also points to the intricate regulatory networks in which ADP-containing compounds might be involved nih.gov. Such studies could uncover this compound's involvement in stress responses, developmental pathways, or host-pathogen interactions.

Application of Systems Biology and Computational Modeling to this compound Metabolism

The complexity of metabolic networks necessitates the application of systems biology and computational modeling to gain a holistic understanding of this compound metabolism. Systems biology integrates computational and mathematical modeling with large biological datasets, including genomics, proteomics, and metabolomics, to study complex interactions within biological systems tue.nl. Genome-scale metabolic models (GEMs) are powerful tools for reconstructing and analyzing cellular metabolism, allowing for the integration of multi-omics data and the prediction of metabolic responses tue.nlplos.orgchalmers.se. For instance, the human red blood cell GEM, RBC-GEM, incorporates thousands of genes, proteins, and metabolites to model metabolic reactions, providing a framework for understanding cofactor pools and carbohydrate metabolism plos.org.

Computational models can be used to identify "gaps" in metabolic networks, pinpointing areas where biological components or functions are missing or poorly characterized, which could include specific this compound pathways researchgate.net. Kinetic models, which incorporate enzyme kinetic parameters, can predict metabolite dynamics and provide insights into the control and regulation of metabolic pathways nih.govnih.gov. Applying these approaches to this compound metabolism will enable researchers to:

Predict metabolic fluxes: Understand how changes in substrate availability or enzyme activity impact this compound levels and its downstream products.

Identify regulatory bottlenecks: Pinpoint key enzymes or steps that control this compound synthesis or utilization.

Integrate multi-omics data: Combine genomic, proteomic, and metabolomic data to build more accurate and predictive models of this compound pathways.

Simulate perturbations: Model the effects of genetic mutations or environmental changes on this compound metabolism, aiding in the design of targeted interventions.

Development of Chemical Probes and Inhibitors Targeting this compound Metabolism

The development of specific chemical probes and inhibitors is crucial for dissecting the roles of this compound and its associated enzymes. A chemical probe is defined as a small molecule that selectively inhibits the function of a biological target at a given concentration, allowing researchers to understand the target's activity in cells or organisms nih.gov. These tools can be broadly categorized into enzyme inhibitors and inhibitors of protein-protein interactions nih.gov.

Research into related nucleotide sugar metabolism has successfully employed this strategy. For example, inhibitors of GDP-mannose pyrophosphorylase (GDP-MP), an enzyme essential for Leishmania parasite virulence and GDP-mannose biosynthesis, have been identified through high-throughput screening nih.govfrontiersin.org. These inhibitors serve as promising candidates for antileishmanial therapeutics and provide insights into the enzyme's catalytic site nih.govfrontiersin.org. Similarly, fluorinated carbohydrates have been developed as chemical probes to study molecular recognition and inhibit enzymes involved in glycan processing, by generating nucleotide sugar analogues in cellulo that block biosynthesis or enzyme activity rsc.org.

Future efforts will focus on:

Designing selective inhibitors: Developing molecules that specifically target enzymes involved in this compound biosynthesis, transport, or utilization, without significantly affecting other metabolic pathways.

Creating activity-based probes: Synthesizing probes that covalently label active enzymes, allowing for their visualization, enrichment, and functional characterization in complex biological samples mdpi.com.

Exploring therapeutic potential: Investigating whether modulating this compound metabolism with these tools can impact disease states, particularly those involving glycosylation defects, microbial pathogenesis, or immune responses.

Elucidating enzyme mechanisms: Using probes to gain detailed insights into the active sites and catalytic mechanisms of this compound-related enzymes.

Q & A

Q. What experimental methods are used to biosynthesize ADP-mannose in vitro, and how is purity validated?

this compound can be enzymatically synthesized using mannose, ATP, and the bifunctional enzyme HldE (in E. coli). A typical reaction buffer includes 500 mM tris-HCl (pH 8.0) and 5 mM MgCl₂. The reaction progress is monitored via ³¹P-NMR spectroscopy to track ATP consumption and product formation. Post-synthesis, purification involves DEAE column chromatography with a triethylammonium bicarbonate gradient (0–1 M, pH 8.0). Purity is validated using electrospray ionization mass spectrometry (ESI-MS) and comparison of NMR data with published spectra .

Q. How can researchers characterize the structural integrity of this compound after synthesis?

Structural validation requires a combination of ESI-MS (to confirm molecular mass) and ¹H/¹³C-NMR spectroscopy (to verify sugar moiety stereochemistry and phosphorylation patterns). For example, ESI-MS can detect the molecular ion peak for this compound (expected m/z ~ 610.1 for [M-H]⁻), while NMR spectra should match established chemical shift profiles for the mannose ring and ADP backbone .

Q. What are standard storage conditions for this compound to ensure stability?

Lyophilized this compound should be stored at -80°C in anhydrous conditions to prevent hydrolysis. Buffered solutions are stable for short-term use at 4°C but degrade rapidly at room temperature due to enzymatic or non-enzymatic hydrolysis. Long-term storage in aliquots at -80°C with desiccants is recommended .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported enzymatic activity data for this compound-processing enzymes (e.g., NUDIX hydrolases)?

Discrepancies in kinetic parameters (e.g., Kₘ or Vₘₐₓ) may arise from differences in assay conditions (pH, temperature, cofactors) or enzyme isoforms. To address this:

- Replicate experiments using standardized buffer systems (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂).

- Validate enzyme purity via SDS-PAGE and activity assays with control substrates.

- Use isothermal titration calorimetry (ITC) or stopped-flow spectroscopy for real-time kinetic analysis to minimize artifacts .

Q. What computational strategies are employed to model this compound interactions with enzymes like NUDT5?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) can predict binding conformations. For NUDT5, homology modeling based on crystal structures (e.g., PDB ID 1UCM) identifies key residues (e.g., Arg120, Asp65) involved in this compound recognition. Free-energy perturbation (FEP) calculations quantify substrate specificity differences between this compound and analogs .

Q. How should researchers interpret conflicting mass spectrometry data for this compound hydrolysis products?

If hydrolysis by NUDT5 yields unexpected products (e.g., mannose-1-phosphate instead of mannose-5-phosphate), perform:

- Tandem MS (MS/MS) to confirm fragment ion patterns.

- Enzymatic assays with phosphatase inhibitors to rule out secondary reactions.

- Control experiments with synthetic standards (e.g., mannose-5-phosphate) to validate retention times and spectra .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-related enzyme inhibition studies?

Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC₅₀ values. Account for variability with bootstrapping (≥1,000 iterations) and report 95% confidence intervals. For small datasets, apply Welch’s t-test to compare means without assuming equal variances .

Q. How can researchers design robust controls for this compound transport assays in cell models?

Include:

- Negative controls : Cells treated with non-hydrolyzable analogs (e.g., ADP-β-S-mannose) to block transport.

- Competitive inhibitors : Excess unlabeled this compound to assess specificity.

- Knockout cell lines (e.g., CRISPR-Cas9 targeting transporters) to confirm pathway dependency .

Data Management and Reproducibility

Q. What metadata should accompany published datasets on this compound enzyme kinetics?

Essential metadata includes:

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound-related data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products